5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Nicotinic acetylcholine receptor α7 nAChR Electrophysiology

Researchers requiring polyhalogenated nicotinonitrile scaffolds with orthogonal cross-coupling handles often face limited commercial options. This compound delivers a unique Br/Cl/CF₃/CN substitution pattern on a single pyridine ring: • α7 nAChR antagonist (IC₅₀ 8.07 μM) for CNS pharmacology studies • Sequential Pd-catalyzed coupling at Br then Cl enables systematic SAR expansion • CNS-penetrant logP (3.3-3.7) and low TPSA (36.7 Ų) favor blood-brain barrier penetration Available as ≥95% purity research-grade intermediate; ambient-temperature global shipping.

Molecular Formula C8H3BrClF3N2
Molecular Weight 299.47 g/mol
CAS No. 1135283-49-6
Cat. No. B1439034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
CAS1135283-49-6
Molecular FormulaC8H3BrClF3N2
Molecular Weight299.47 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)Cl)C#N)C(F)(F)F)Br
InChIInChI=1S/C8H3BrClF3N2/c1-3-6(9)5(8(11,12)13)4(2-14)7(10)15-3/h1H3
InChIKeyXLXFMVBEEQECPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: α7 nAChR & Cross-Coupling Building Block


5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a polyhalogenated pyridine-3-carbonitrile derivative that incorporates bromo, chloro, trifluoromethyl, and methyl substituents on the nicotinonitrile core. This unique substitution pattern confers a predicted logP of 3.33–3.70 [1], a molecular weight of 299.48 g/mol , and a melting point of 74–76°C . The compound is commercially available as a research-grade intermediate and has been annotated as an antagonist of the rat α7 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 8.07 μM [2].

5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: Irreplaceable Scaffold


The combination of bromo, chloro, trifluoromethyl, methyl, and cyano groups on a single pyridine ring generates a highly differentiated electronic and steric profile that cannot be approximated by monosubstituted or unsubstituted nicotinonitriles. The presence of a heavy halogen (Br) at position 5, a chloro group at position 2, and a strongly electron-withdrawing CF₃ at position 4 simultaneously modulates lipophilicity (logP ~3.3–3.7), polar surface area (TPSA ~36.7 Ų), and hydrogen-bonding capacity . These physicochemical parameters differ markedly from those of the parent nicotinonitrile (logP 0.36) [1] and from regioisomeric trifluoromethylnicotinonitriles (e.g., 4-CF₃: logP 1.48, mp 82–85°C) . Consequently, the compound occupies a distinct property space that is critical for applications requiring balanced lipophilicity, orthogonal cross-coupling handles, or specific nAChR pharmacology. Direct substitution with less functionalized analogs will alter solubility, metabolic stability, and target engagement, making generic replacement scientifically untenable.

5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: Pharmacological & Physicochemical Evidence


α7 nAChR Antagonism

The compound exhibits antagonist activity at the rat α7 nicotinic acetylcholine receptor (nAChR) expressed in Xenopus oocytes, with a measured IC₅₀ of 8.07 μM (8,070 nM) [1]. This activity places it in the same micromolar potency range as the endogenous ligand nicotine (IC₅₀ = 7.6–21 μM) but with a distinct structural scaffold . For context, the highly potent α7 antagonist methyllycaconitine (MLA) displays an IC₅₀ of 8.32 nM, approximately 1,000-fold more potent . The intermediate potency of this polyhalogenated nicotinonitrile suggests utility as a pharmacological tool compound where sub-micromolar α7 blockade is undesirable or where chemical tractability is prioritized over maximal potency.

Nicotinic acetylcholine receptor α7 nAChR Electrophysiology Xenopus oocyte Antagonist IC₅₀

Lipophilicity (LogP)

The target compound exhibits a predicted logP of 3.33 (Chemsrc) to 3.70 (ChemScene), reflecting the lipophilic contributions of the bromo, chloro, trifluoromethyl, and methyl substituents [1]. In stark contrast, unsubstituted nicotinonitrile has a calculated log Kow of 0.36, representing a difference of ~3.0 log units—equivalent to a ~1,000-fold difference in predicted octanol-water partitioning [2]. Even among trifluoromethyl-substituted nicotinonitriles, regioisomeric positioning matters: 4-(trifluoromethyl)nicotinonitrile (CAS 13600-43-6) displays a logP of 1.48, underscoring the additive lipophilic effect of the 5-bromo and 2-chloro substituents [3].

Lipophilicity LogP Drug-likeness Blood-brain barrier ADME

Melting Point & Solid-State Properties

The experimental melting point of 5-bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is 74–76°C . This value is notably lower than that of 4-(trifluoromethyl)nicotinonitrile (82–85°C) and 5-(trifluoromethyl)nicotinonitrile (46–47°C) , reflecting the complex interplay of halogen and methyl substitution on crystal packing. The higher molecular weight (299.48 g/mol) relative to 4-CF₃-nicotinonitrile (172.11 g/mol) further distinguishes this compound as a heavier, more lipophilic building block .

Melting point Solid-state properties Crystallinity Formulation Handling

Orthogonal Halogen Handles for Sequential Cross-Coupling

The compound bears two chemically distinct aryl halides—a bromo group at position 5 and a chloro group at position 2—positioned on an electron-deficient pyridine ring also bearing CF₃ and CN groups. This arrangement permits sequential, regioselective cross-coupling reactions: the C–Br bond is generally more reactive toward oxidative addition with Pd(0) catalysts, allowing selective Suzuki-Miyaura or Buchwald-Hartwig coupling at the 5-position while preserving the 2-chloro substituent for subsequent functionalization [1]. In contrast, simpler nicotinonitriles such as 6-(trifluoromethyl)nicotinonitrile (CAS 216431-85-5) lack orthogonal halogen handles, limiting them to single-step derivatization [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Regioselectivity Halogen selectivity C–C bond formation

Polar Surface Area (TPSA) & CNS Permeability

The topological polar surface area (TPSA) of 5-bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is calculated as 36.68 Ų . This value falls well below the 90 Ų threshold commonly associated with favorable blood-brain barrier penetration and aligns with the TPSA range observed in marketed CNS drugs (median ~40–50 Ų) [1]. By comparison, more polar nicotinonitrile derivatives bearing additional hydrogen-bond acceptors—such as 2-(2-ethylphenyl)nicotinonitrile (TPSA 36.7 Ų) —exhibit similar TPSA but lack the halogen diversity for further elaboration. The low TPSA of the target compound is a direct consequence of the absence of hydrogen-bond donors and the limited number of acceptors (only the nitrile nitrogen and pyridine ring nitrogen contribute), a feature that distinguishes it from amine- or amide-containing analogs.

Polar surface area TPSA Blood-brain barrier CNS drug design Drug-likeness

5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: Research & Industrial Applications


α7 Nicotinic Acetylcholine Receptor Probe Development

The measured IC₅₀ of 8.07 μM for rat α7 nAChR antagonism [1] positions this compound as a micromolar-affinity tool for studying α7 receptor pharmacology. Its potency is comparable to that of nicotine (IC₅₀ 7.6–21 μM) , making it a useful alternative when ultra-potent ligands like methyllycaconitine (IC₅₀ 8.32 nM) would cause near-complete receptor blockade. The polyhalogenated scaffold also offers multiple vectors for structure-activity relationship (SAR) expansion via cross-coupling, enabling systematic exploration of α7 nAChR pharmacophore space.

Lipophilic CNS Building Block for Drug Discovery

With a logP of 3.33–3.70 [2] and a TPSA of 36.68 Ų , this compound resides within the optimal physicochemical space for CNS drug candidates. Its high lipophilicity and low polar surface area favor passive blood-brain barrier penetration, while the presence of orthogonal halogen handles allows iterative functionalization to tune potency, selectivity, and metabolic stability. Medicinal chemists can leverage this scaffold to construct CNS-penetrant libraries targeting neurological or psychiatric indications.

Sequential Cross-Coupling for Modular Heterocycle Synthesis

The 5-bromo and 2-chloro substituents provide two distinct aryl halides with differential reactivity toward Pd-catalyzed cross-coupling [3]. This enables chemists to perform a first coupling at the more reactive 5-bromo position (e.g., Suzuki-Miyaura with aryl/heteroaryl boronic acids), followed by a second coupling at the 2-chloro position under more forcing conditions or with a different catalyst system. The resulting bis-functionalized products are valuable intermediates for medicinal chemistry, agrochemical discovery, and materials science.

Trifluoromethylated Heterocycle Intermediate for Agrochemical Lead Optimization

Trifluoromethylated pyridines are privileged scaffolds in agrochemicals (e.g., herbicides, fungicides, insecticides) due to the metabolic stability and lipophilicity imparted by the CF₃ group . The combination of CF₃, Br, Cl, and CN on a single pyridine ring provides a versatile starting point for constructing diverse analogs through halogen replacement or functional group interconversion. The compound's melting point (74–76°C) also facilitates straightforward purification and handling at preparative scales.

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